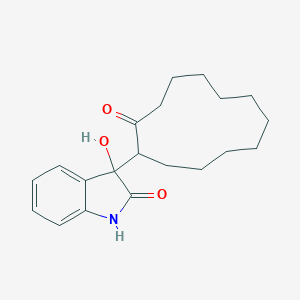![molecular formula C28H19BrN2O B395582 [1,1'-biphenyl]-4-yl 2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl ether](/img/structure/B395582.png)
[1,1'-biphenyl]-4-yl 2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,1'-biphenyl]-4-yl 2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl ether is a complex organic compound that features a pyrimidine core substituted with biphenyl, bromophenyl, and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1'-biphenyl]-4-yl 2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl ether typically involves multi-step organic reactions. One common method starts with the preparation of the biphenyl-4-yloxy and 4-bromophenyl intermediates, which are then coupled with a pyrimidine precursor under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.
化学反应分析
Types of Reactions
[1,1'-biphenyl]-4-yl 2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
[1,1'-biphenyl]-4-yl 2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl ether has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
作用机制
The mechanism of action of [1,1'-biphenyl]-4-yl 2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl ether depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
Similar Compounds
- 4-(Biphenyl-4-yloxy)-2-(4-chlorophenyl)-6-phenylpyrimidine
- 4-(Biphenyl-4-yloxy)-2-(4-fluorophenyl)-6-phenylpyrimidine
- 4-(Biphenyl-4-yloxy)-2-(4-methylphenyl)-6-phenylpyrimidine
Uniqueness
[1,1'-biphenyl]-4-yl 2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl ether is unique due to the presence of the bromophenyl group, which imparts distinct reactivity and potential biological activity compared to its analogs with different substituents. The bromine atom can participate in specific interactions and reactions that other halogens or substituents may not facilitate.
属性
分子式 |
C28H19BrN2O |
|---|---|
分子量 |
479.4g/mol |
IUPAC 名称 |
2-(4-bromophenyl)-4-phenyl-6-(4-phenylphenoxy)pyrimidine |
InChI |
InChI=1S/C28H19BrN2O/c29-24-15-11-23(12-16-24)28-30-26(22-9-5-2-6-10-22)19-27(31-28)32-25-17-13-21(14-18-25)20-7-3-1-4-8-20/h1-19H |
InChI 键 |
KHOFBAHYYGCKJP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=NC(=NC(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Br |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=NC(=NC(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-chloro-5-(trifluoromethyl)phenyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B395500.png)
![N-(2,4-dimethoxyphenyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B395501.png)
![N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B395504.png)
![N-(2-bromo-4,6-difluorophenyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B395505.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B395506.png)
![N-(4-hydroxyphenyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B395508.png)
![Ethyl 2-({[7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazolin-10-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B395509.png)

![N-benzyl-N-methyl-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B395513.png)
![7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B395515.png)
![Bis[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] tridecanedioate](/img/structure/B395516.png)
![Bis[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] octanedioate](/img/structure/B395518.png)
![Azepan-1-yl-[5-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B395519.png)
![(4-Benzylpiperazin-1-yl)[5-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B395522.png)
